molecular formula C5H3ClN2O3 B493007 3-Chloro-5-nitropyridine 1-oxide

3-Chloro-5-nitropyridine 1-oxide

Cat. No.: B493007
M. Wt: 174.54g/mol
InChI Key: PBFCRCJOTRTKBS-UHFFFAOYSA-N
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Description

Molecular Identity and Structural Features

3-Chloro-5-nitropyridine 1-oxide is a heterocyclic aromatic compound with the molecular formula C₅H₃ClN₂O₃ and a molecular weight of 174.54 g/mol. The compound is identified by the Chemical Abstracts Service registry number 887576-26-3, providing a unique identifier for this specific molecular structure. The systematic IUPAC nomenclature designates this compound as 3-chloro-5-nitro-1-oxidopyridin-1-ium, reflecting the formal charge distribution within the molecule.

The molecular structure features a pyridine ring system with three distinct functional groups strategically positioned to create unique electronic characteristics. The chlorine substituent occupies the 3-position, while the nitro group is located at the 5-position of the aromatic ring. The N-oxide functionality represents the oxidized form of the pyridine nitrogen, contributing significantly to the compound's polarity and reactivity profile. This arrangement of electron-withdrawing groups creates a highly polarized molecular system with enhanced electrophilic character compared to unsubstituted pyridine N-oxides.

The structural representation through SMILES notation is expressed as C1=C(C=N+[O-])N+[O-], clearly indicating the charge distribution and connectivity pattern within the molecule. The InChI identifier InChI=1S/C5H3ClN2O3/c6-4-1-5(8(10)11)3-7(9)2-4/h1-3H provides additional structural verification and computational accessibility. These standardized representations ensure accurate molecular identification across various chemical databases and computational platforms.

Crystallographic Analysis and Molecular Dimensions

While specific crystallographic data for this compound was not extensively detailed in the available literature, comparative analysis with related pyridine N-oxide structures provides valuable insights into the expected molecular geometry. Related compounds such as 2-chloro-4-nitropyridine N-oxide exhibit characteristic structural features that can be extrapolated to understand the target compound's crystallographic properties.

The aromatic ring system in pyridine N-oxide derivatives typically maintains planarity, with minimal deviation from the ideal aromatic geometry. The nitro group in related structures shows essential coplanarity with the aromatic ring, with twist angles typically ranging from 6-10 degrees. This near-planar arrangement facilitates effective π-electron delocalization throughout the molecular framework, contributing to the compound's stability and electronic properties.

Intermolecular interactions in pyridine N-oxide crystals commonly involve the N-oxide functional group as a hydrogen bond acceptor. The oxygen atom of the N-oxide group possesses significant electron density, making it an effective proton acceptor in crystal packing arrangements. Research on related N-oxide compounds demonstrates that O-H···ON hydrogen bonds typically exhibit energies ranging from 10-20 kcal/mol, significantly stronger than N-H···ON interactions which average approximately 5 kcal/mol.

The molecular packing in pyridine N-oxide derivatives often exhibits herringbone patterns with characteristic layer-to-layer distances and molecular tilting arrangements. These structural motifs contribute to the overall crystal stability and influence the compound's physical properties such as melting point and solubility characteristics.

Electronic Structure and Charge Distribution

The electronic structure of this compound reflects the combined influence of multiple electron-withdrawing groups on the aromatic π-system. The N-oxide functional group introduces formal positive and negative charges within the molecule, creating a zwitterionic character that significantly impacts the compound's electronic properties. This charge separation enhances the molecule's polarity and influences its interaction with various chemical environments.

The chlorine substituent at the 3-position contributes additional electron-withdrawing character through both inductive and resonance effects. The electronegativity difference between chlorine and carbon creates a dipole moment that further polarizes the aromatic system. Similarly, the nitro group at the 5-position represents one of the strongest electron-withdrawing substituents, capable of delocalizing electron density through both resonance and inductive mechanisms.

The combination of these electron-withdrawing groups creates a highly electrophilic aromatic system with reduced electron density at specific ring positions. This electronic arrangement influences the compound's reactivity profile, making it susceptible to nucleophilic attack at appropriate positions while stabilizing negative charge development during reaction processes. The N-oxide functionality also serves as a potential coordination site for metal complexes and hydrogen bonding interactions.

Quantum mechanical calculations using density functional theory methods have provided insights into the electronic structure of related pyridine N-oxide compounds. These studies reveal significant charge redistribution upon N-oxidation, with enhanced positive character at the pyridine nitrogen and corresponding negative charge localization on the oxide oxygen. The presence of additional electron-withdrawing substituents further modulates this charge distribution pattern.

Physicochemical Parameters and Constants

The physicochemical properties of this compound reflect its unique molecular structure and electronic characteristics. The compound typically appears as a solid at room temperature, with storage recommendations suggesting maintenance under inert atmosphere conditions at temperatures between 2-8°C to preserve stability. This storage requirement indicates potential sensitivity to atmospheric moisture or oxidative conditions.

Solubility characteristics demonstrate the compound's amphiphilic nature, with enhanced solubility in polar organic solvents compared to non-polar systems. The presence of the N-oxide functional group significantly increases the compound's hydrogen bonding capacity and overall polarity relative to the corresponding pyridine derivative. This enhanced polarity facilitates dissolution in protic solvents and increases the compound's bioavailability potential for pharmaceutical applications.

The molecular weight of 174.54 g/mol positions this compound within an optimal range for drug-like properties according to Lipinski's rule of five guidelines. The combination of moderate molecular weight with enhanced polarity from the N-oxide functionality suggests favorable absorption and distribution characteristics for potential biological applications.

Property Value Reference
Molecular Formula C₅H₃ClN₂O₃
Molecular Weight 174.54 g/mol
CAS Registry Number 887576-26-3
Storage Temperature 2-8°C
Storage Conditions Inert atmosphere
Physical State Solid

Comparative Analysis with Related Pyridine N-oxides

Comparative analysis with structurally related pyridine N-oxide derivatives provides valuable context for understanding the unique properties of this compound. The 3-chloro-4-nitropyridine N-oxide isomer, with CAS number 76439-45-7, shares similar molecular composition but differs in the substitution pattern, offering insights into positional effects on molecular properties.

The 3-chloro-4-nitropyridine N-oxide isomer exhibits a molecular weight of 174.54 g/mol, identical to the target compound, but demonstrates different physical properties including a melting point of approximately 115°C. This isomer has been characterized as a pale yellow solid with high solubility in various solvents, indicating the influence of substitution pattern on physical characteristics. The different positioning of the nitro group affects the compound's electronic distribution and consequently its reactivity profile.

Another related compound, 2-chloro-4-nitropyridine N-oxide, provides additional comparative data for understanding substituent effects in this chemical class. This isomer forms crystals in the orthorhombic space group Pbca with specific lattice parameters: a = 5.9238(14) Å, b = 9.735(2) Å, and c = 22.444(8) Å. The crystal structure exhibits a herringbone packing pattern with no significant hydrogen bonding interactions, suggesting that intermolecular forces are primarily van der Waals in nature.

The biological activity profiles of related compounds demonstrate varying degrees of antimicrobial and anticancer properties. For instance, 3-chloro-4-nitropyridine N-oxide has shown minimum inhibitory concentrations against Escherichia coli of 32 µg/mL and against Staphylococcus aureus of 16 µg/mL. Additionally, this compound demonstrated anticancer activity with IC₅₀ values of 10.5 µM against HeLa cells, 8.2 µM against MCF-7 cells, and 12.0 µM against A549 cells.

Compound CAS Number Melting Point Biological Activity Reference
3-Chloro-4-nitropyridine N-oxide 76439-45-7 ~115°C Antimicrobial, Anticancer
2-Chloro-4-nitropyridine N-oxide - - Limited data
This compound 887576-26-3 Not reported Under investigation

The synthesis methodologies for related compounds provide insights into potential preparative routes for this compound. The one-step synthesis approach involving concurrent oxidation and nitration has been successfully applied to similar structures, suggesting adaptable synthetic strategies. These methods typically involve the use of hydrogen peroxide as an oxidizing agent in acidic media, followed by nitration using mixed acid systems.

Properties

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.54g/mol

IUPAC Name

3-chloro-5-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H3ClN2O3/c6-4-1-5(8(10)11)3-7(9)2-4/h1-3H

InChI Key

PBFCRCJOTRTKBS-UHFFFAOYSA-N

SMILES

C1=C(C=[N+](C=C1Cl)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=[N+](C=C1Cl)[O-])[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents
3-Chloro-5-nitropyridine 1-oxide is utilized as an intermediate in the synthesis of various antimicrobial agents. Research indicates that derivatives of nitropyridine exhibit significant antibacterial activity against a range of pathogens. For instance, a study highlighted the synthesis of 2-amino-5-nitropyridine, which demonstrated potent activity against Gram-positive bacteria .

Anticancer Compounds
Nitropyridine derivatives, including this compound, have been explored for their potential anticancer properties. A notable case study involved the modification of nitropyridine structures to enhance their cytotoxicity against cancer cell lines. The introduction of different substituents on the pyridine ring was found to significantly affect the biological activity, suggesting a promising avenue for drug development .

Agrochemicals

Herbicides and Insecticides
this compound serves as a precursor in the synthesis of herbicides and insecticides. Its derivatives have shown effectiveness in controlling various agricultural pests and weeds. For example, compounds derived from this nitropyridine have been synthesized to target specific biochemical pathways in pests, leading to reduced environmental impact compared to traditional pesticides .

Material Science

Polymer Synthesis
In material science, this compound is used as a building block for synthesizing polymers with specific properties. The incorporation of nitropyridine units into polymer chains can enhance thermal stability and mechanical strength, making them suitable for various industrial applications .

Data Table: Applications Overview

Application AreaSpecific UseObserved Benefits
Medicinal ChemistryAntimicrobial AgentsEffective against Gram-positive bacteria
Anticancer CompoundsEnhanced cytotoxicity in modified derivatives
AgrochemicalsHerbicides and InsecticidesTargeted action with reduced environmental impact
Material SciencePolymer SynthesisImproved thermal stability and mechanical strength

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted on various nitropyridine derivatives revealed that modifications to the nitrogen and chlorine substituents significantly influenced their antibacterial properties. The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation for clinical applications .

Case Study 2: Polymer Development
Research focused on creating high-performance polymers using nitropyridine derivatives demonstrated that incorporating this compound into polymer matrices resulted in materials with superior mechanical properties compared to conventional polymers. This advancement opens new avenues for applications in aerospace and automotive industries where material performance is critical .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on substituent positions, physicochemical properties, reactivity, and safety profiles:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Synthesis Method
3-Chloro-5-nitropyridine 1-oxide Not provided C₅H₃ClN₂O₃ ~190.55 (calc.) 3-Cl, 5-NO₂, 1-Oxide SeO₂/peroxide oxidation
2-Chloro-5-nitropyridine 4548-45-2 C₅H₃ClN₂O₂ 158.55 2-Cl, 5-NO₂ Not specified
4-Nitropyridine 1-oxide Not provided C₅H₄N₂O₃ 140.10 4-NO₂, 1-Oxide Nitration of pyridine 1-oxide
3-Chloro-5-methyl-4-nitropyridine 1-oxide 97944-37-1 C₆H₅ClN₂O₃ 188.57 3-Cl, 5-CH₃, 4-NO₂, 1-Oxide Custom synthesis

Structural and Reactivity Differences

  • Substituent Effects: this compound: The electron-withdrawing nitro and chlorine groups activate the ring for nucleophilic attack at the 2-, 4-, and 6-positions. The 1-oxide group enhances polarization, increasing reactivity compared to non-oxidized analogs . 2-Chloro-5-nitropyridine: Lacks the 1-oxide group, reducing electrophilicity. Reactivity is dominated by the nitro group at the 5-position, directing substitutions to the 3- and 4-positions . 4-Nitropyridine 1-oxide: The nitro group at the 4-position creates steric hindrance, limiting accessibility for certain reactions. The 1-oxide group increases solubility in polar solvents . This compound is tailored for applications requiring controlled substitution patterns .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Chloro-5-nitropyridine 1-oxide, and how can reaction conditions be controlled to minimize by-products?

  • Methodology : The compound is typically synthesized via oxidation of its pyridine precursor. A common approach involves using hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst (e.g., acetic acid or transition metal complexes). Reaction conditions such as temperature (-15°C to 0°C for controlled addition) and stoichiometric ratios (1:1–1:3 molar ratio of precursor to oxidizing agent) are critical to ensure regioselectivity and avoid over-oxidation. Post-reaction purification via recrystallization or column chromatography is recommended to isolate the N-oxide product .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Adhere to GHS guidelines:

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Work under fume hoods to prevent inhalation of dust or vapors.
  • Store in sealed containers in cool, dry, and ventilated areas away from incompatible substances (e.g., strong reducing agents).
  • In case of spills, avoid water dispersion; collect material using non-sparking tools and dispose of via hazardous waste protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR can confirm the presence of the N-oxide group via deshielding effects (e.g., pyridine ring proton shifts to δ 8.5–9.0 ppm).
  • IR : A strong absorption band near 1250–1300 cm⁻¹ corresponds to the N-O stretch.
  • Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks matching the exact mass (e.g., 174.54 g/mol for C₅H₃ClN₂O₃) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard. Key steps:

  • Grow high-quality crystals via slow evaporation (e.g., CH₂Cl₂/hexane mixtures).
  • Collect data with Cu Kα radiation (λ = 1.54184 Å) and refine using SHELXL. Parameters like space group (e.g., P21/n), unit cell dimensions (a = 8.7156 Å, b = 9.4003 Å), and Z-value (molecules per unit cell) confirm molecular geometry and packing .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : The chlorine atom at the 3-position is activated for nucleophilic displacement due to electron-withdrawing effects from the nitro and N-oxide groups. Kinetic studies using amines or thiols as nucleophiles in polar aprotic solvents (e.g., DMF) reveal second-order kinetics. Computational DFT calculations can map transition states and predict regioselectivity .

Q. How can conflicting data on the compound’s redox behavior be reconciled in catalytic applications?

  • Methodology : Electrochemical analysis (cyclic voltammetry) under inert atmospheres identifies redox potentials. For example, the N-oxide group may act as a redox mediator, with E₁/2 values influenced by pH. Cross-validate with spectroscopic monitoring (UV-Vis) of intermediate species during reduction/oxidation .

Q. What strategies optimize the use of this compound in multicomponent reactions for medicinal chemistry?

  • Methodology : Design one-pot reactions leveraging its dual electrophilic (chlorine) and nucleophilic (N-oxide) sites. Example: Coupling with arylboronic acids via Suzuki-Miyaura cross-coupling (Pd catalysis) to generate biaryl derivatives. Screen solvents (e.g., THF vs. DMSO) and bases (K₂CO₃ vs. Cs₂CO₃) to enhance yields .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility profiles of this compound?

  • Methodology : Variability often arises from impurities or polymorphic forms.

  • Perform differential scanning calorimetry (DSC) to detect polymorph transitions.
  • Compare solubility in graded solvent systems (e.g., ethanol/water mixtures) under controlled temperatures.
  • Publish full experimental conditions (e.g., drying time, heating rates) to standardize data .

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